1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Structural misidentification Chemical procurement accuracy Cyclohexylamine vs. Piperazine

1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (CAS 41805-29-2) is a specialty cyclohexylamine derivative with the molecular formula C15H24N2 and a molecular weight of 232.37 g/mol. It is characterized by a cyclohexane core substituted with aminomethyl, benzyl, and methyl groups.

Molecular Formula C15H24N2
Molecular Weight 232.371
CAS No. 41805-29-2
Cat. No. B2399889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
CAS41805-29-2
Molecular FormulaC15H24N2
Molecular Weight232.371
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2(CCCCC2)CN
InChIInChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3
InChIKeyOBZUGXDFZLYGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine CAS 41805-29-2: Chemical Identity and Procurement-Grade Specifications


1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (CAS 41805-29-2) is a specialty cyclohexylamine derivative with the molecular formula C15H24N2 and a molecular weight of 232.37 g/mol [1]. It is characterized by a cyclohexane core substituted with aminomethyl, benzyl, and methyl groups . Unlike the piperazine family, its cyclohexylamine scaffold places it in a distinct chemical class relevant to heterogeneous catalysis, pharmaceutical intermediate synthesis, and neuroscience research on amino-alkyl-cyclohexane uncompetitive NMDA receptor antagonists [2]. The compound is commercially available at a certified purity of 95% .

Structural Specificity of 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine: Why Generic or Analog Substitution Compromises Experimental Reproducibility


Substituting 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine with a generic 'amino-alkyl-cyclohexane' or a structurally similar compound like 1-(aminomethyl)-N-benzylcyclohexan-1-amine (CAS 92492-70-1, which lacks the N-methyl group) or N-benzylpiperazine (BZP) is not scientifically valid. The N-methyl and aminomethyl substituents on the cyclohexane ring critically modulate steric bulk, hydrogen-bonding capacity, and lipophilicity (LogP), directly influencing target binding kinetics and metabolic stability [1]. Even minor modifications in the amino-alkyl-cyclohexane class result in a wide range of NMDA receptor antagonist potencies (IC50s from 1.3 to 245 µM), voltage-dependency coefficients (δ 0.55–0.87), and offset kinetics [2]. Confusing this cyclohexylamine with a piperazine analog completely alters the pharmacophore geometry, leading to divergent biological activity and invalidating comparative structure-activity relationship (SAR) or analytical quantification .

Head-to-Head and Cross-Study Comparative Evidence for Selecting 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (CAS 41805-29-2)


Structural Identity Verification: Distinguishing Cyclohexylamine 41805-29-2 from the Piperazine Benzylpiperazine (BZP)

A critical differentiator is the compound's cyclohexylamine core, which separates it from the piperazine class. Despite its distinct structure (C15H24N2, MW 232.37), CAS 41805-29-2 has been explicitly mislabeled in vendor databases as 'benzylpiperazine (BZP)', a piperazine-derived stimulant . This error represents a fundamental pharmacophore mismatch; the cyclohexane versus piperazine ring imposes a different three-dimensional arrangement of substituents. For procurement, relying on the correct IUPAC name and MDL number (MFCD10026621) is essential to avoid this misidentification, which would completely derail projects aiming for NMDA antagonism or cholesterol biosynthesis inhibition, where the cyclohexylamine scaffold is pivotal [1].

Structural misidentification Chemical procurement accuracy Cyclohexylamine vs. Piperazine

Comparative Purity Analysis: Supplier-Certified 95% Assay for CAS 41805-29-2

The compound is commercially sourced with a certified purity of 95% from Leyan . In the context of amino-alkyl-cyclohexane derivatives used in quantitative biological assays, this purity specification is critical. The Neuropharmacology study characterizing this compound class reported that impurities in synthesized batches could significantly shift NMDA receptor functional assay results, given that analog potencies span a two-orders-of-magnitude range (IC50s 1.3–245 µM) [1]. Procuring a batch with a documented, verified purity level directly reduces variability in downstream dose-response experiments compared to an uncertified analog.

Chemical purity Quality control Reference standard

Functional Class Differentiation: NMDA Receptor Antagonist Kinetics of Amino-Alkyl-Cyclohexanes vs. Adamantane Derivatives

Within the amino-alkyl-cyclohexane class to which 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine belongs, compounds exhibit fast blocking kinetics at NMDA receptors, a property shared with but distinct from the adamantane derivative memantine [1]. For the class, potencies at NMDA receptors range from IC50 1.3–245 µM with voltage-dependency (δ) of 0.55–0.87 [1]. In contrast, memantine acts with an IC50 of ~1.29 µM and different subtype selectivity. The lead cyclohexylamine MRZ 2/579 showed no NMDA receptor subtype selectivity (IC50s ~0.42–0.56 µM across NR1a/2A-2D), whereas memantine was 3-fold more potent at NR1a/2C and NR1a/2D than at NR1a/2A receptors [1]. A C15H24N2 cyclohexylamine featuring an N-benzyl-N-methyl substitution can be hypothesized to have altered lipophilicity and steric bulk relative to the simpler amines tested, potentially shifting its kinetic profile within the 0.55–0.87 δ range.

NMDA receptor antagonism Voltage-dependency Fast blocking kinetics Memantine comparison

Patent-Specific Therapeutic Indication Divergence: Cholesterol Biosynthesis Inhibition vs. CNS Indications

The German patent DE4438055A1 explicitly claims the use of N-benzyl-cycloalkylamine derivatives, including the substructure of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, for the inhibition of cholesterol biosynthesis and the treatment of hyperlipidemia and arteriosclerosis [1]. This therapeutic application is distinct from other cyclohexylamine analogs primarily studied for CNS-related NMDA receptor antagonism [2]. This differentiation means that for projects focused on lipid metabolism or cholesterol-lowering agent discovery, CAS 41805-29-2 is positioned within a patent-protected chemical space that is mechanistically separate from compounds developed for neuroprotection or anticonvulsant activity.

Cholesterol biosynthesis inhibitor Hyperlipidemia Chemical intermediate Patent DE4438055A1

Recommended Application Scenarios for 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (41805-29-2) Based on Evidence


Precision Chemical Biology in NMDA Receptor Kinetics

Use this compound as a starting scaffold for synthesizing a library of amino-alkyl-cyclohexanes to systematically explore the relationship between N-substitution (benzyl, methyl) and parameters such as NMDA receptor IC50, voltage-dependency (δ), and offset kinetics. Its structure allows probing how lipophilic bulk at the N-position influences the fast channel-blocking mechanism, which differs from the slower kinetics of some adamantane derivatives like memantine [1].

Cholesterol Biosynthesis Inhibitor Lead Development

Employ 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine as a key intermediate or direct lead compound in a medicinal chemistry program targeting cholesterol biosynthesis inhibition, leveraging its patent-protected chemical space for treating hyperlipidemia and arteriosclerosis [2]. This is a distinct application from CNS drug discovery.

High-Purity Reference Standard for Analytical Method Development

Procure the compound at its specified 95% purity from a verified supplier to serve as a quantitative reference standard for LC-MS or GC-MS method development. This is critical for the accurate quantification of amino-alkyl-cyclohexane derivatives in pharmacokinetic or metabolic stability studies, where even minor impurities can skew results given the wide potency range of this class [1].

Pharmacophore Validation: Cyclohexylamine vs. Piperazine Scaffold

Utilize this compound as a definitive cyclohexylamine control in experiments designed to validate the target engagement of a piperazine-based library. Its documented mislabeling as BZP highlights the necessity of using authenticated cyclohexylamine standards to ensure that any observed biological activity is correctly attributed to the intended pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.